molecular formula C20H36 B1617312 p-Menth-1-ene dimer CAS No. 34363-01-4

p-Menth-1-ene dimer

Cat. No. B1617312
CAS RN: 34363-01-4
M. Wt: 276.5 g/mol
InChI Key: GEEMIUONIWYDTI-UHFFFAOYSA-N
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Description

P-Menth-1-ene dimer is a chemical compound that is related to p-menth-1-ene and p-menth-1-ene-7,8-diol . It is used in various industrial and scientific research .


Synthesis Analysis

The synthesis of p-Menth-1-ene dimer involves the enzymatic system of bacteria, fungi, and insects . The biotransformation of monoterpenes, such as p-Menth-1-ene, is a significant advantage of this type of reaction. It allows for the production of derivatives that are not possible to obtain with standard methods of organic synthesis or are very expensive to obtain .


Molecular Structure Analysis

The molecular formula of p-Menth-1-ene is C10H18 . The molecular formula of p-Menth-1-ene-7,8-diol is C10H18O2 .


Chemical Reactions Analysis

In the biotransformation process, two products were obtained, i.e., p-menth-1-ene-7,8-diol (26.7%) and 8-hydroxy-p-menth-1-en-7-oic acid (57.6%). The C-7 carbon was hydroxylated in the first step, followed by the primary alcohol oxidation to acid in the next step .

Safety And Hazards

The safety data sheet for p-Menth-1-ene indicates that it is a flammable liquid and vapour. Precautions should be taken to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should be stored in a well-ventilated place and kept cool .

Future Directions

The future directions of p-Menth-1-ene dimer research could involve exploring its potential uses in various industries. Additionally, it could be used in the development of green chemistry processes .

properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18/c2*1-8(2)10-6-4-9(3)5-7-10/h2*4,8,10H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEMIUONIWYDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)C.CC1=CCC(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Menth-1-ene dimer

CAS RN

34363-01-4
Record name Cyclohexene, 1-methyl-4-(1-methylethyl)-, dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034363014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-methyl-4-(1-methylethyl)-, dimer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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